1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole is a chemical compound with the molecular formula C9H14FN3O4 and a molecular weight of 247.22 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
The synthesis of 1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole involves a two-step sequence . The first step includes coupling the ditosylate of di-, tri-, or tetraethylene glycol with 2-nitroimidazole. This is followed by fluoride substitution to afford the desired compound in high yield. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3).
Analyse Chemischer Reaktionen
1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluoroethoxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols and acids.
Common reagents used in these reactions include hydrogen gas (H2) for reduction, sodium hydroxide (NaOH) for hydrolysis, and various organic solvents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction under hypoxic conditions, leading to the formation of reactive intermediates that can interact with cellular components. This property makes it a potential candidate for use as a hypoxia marker in medical imaging .
Vergleich Mit ähnlichen Verbindungen
1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole can be compared with other similar compounds, such as:
1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-1H-nitroimidazole: This compound has a similar structure but with slight variations in the ethoxy groups.
2-Nitroimidazole: A simpler compound with a nitro group attached to the imidazole ring, used as a natural antibiotic.
1-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl-2-nitro-1H-imidazole: Another derivative with additional ethoxy groups, which may have different chemical and biological properties.
Eigenschaften
CAS-Nummer |
922502-73-6 |
---|---|
Molekularformel |
C9H14FN3O4 |
Molekulargewicht |
247.22 g/mol |
IUPAC-Name |
1-[2-[2-(2-fluoroethoxy)ethoxy]ethyl]-2-nitroimidazole |
InChI |
InChI=1S/C9H14FN3O4/c10-1-5-16-7-8-17-6-4-12-3-2-11-9(12)13(14)15/h2-3H,1,4-8H2 |
InChI-Schlüssel |
PTNYWXDYRFKRBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCOCCOCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.